molecular formula C14H20N2O4 B2696704 N-(2-hydroxypropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903630-41-0

N-(2-hydroxypropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2696704
CAS RN: 1903630-41-0
M. Wt: 280.324
InChI Key: SLKBHAPUWRYEPK-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THP-nicotinamide, is a compound that has been gaining attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Inhibition of Microsomal Mixed-Function Oxidase Activity

Nicotinamide, a compound structurally related to the chemical , has been shown to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. The inhibition mechanism for aminopyrine demethylation is competitive, while aniline hydroxylation exhibits both competitive and noncompetitive inhibition. This suggests nicotinamide's potential role in modulating oxidative metabolism in the liver (Schenkman et al., 1967).

Molecular Assemblies in Nicotinamide Cocrystals

Research on cocrystals of nicotinamide with dihydroxybenzoic acids highlights the importance of basic recognition patterns and energetic features within the crystal lattice. The study aids in understanding the molecular interactions and potential applications of nicotinamide derivatives in pharmaceutical formulations (Jarzembska et al., 2017).

Nicotinamide Metabolism and Toxicity

Studies on the metabolism of nicotinamide and its metabolites, such as N-methyl-2-pyridone-5-carboxamide (2PY), provide insights into its biological actions and potential toxicities in conditions like uremia. This underscores the dual role of nicotinamide derivatives in both therapeutic and toxicological contexts (Lenglet et al., 2016).

Nicotinamide N-Methyltransferase Function

The structural analysis of human nicotinamide N-methyltransferase bound to nicotinamide provides insights into substrate recognition and catalysis, which is crucial for understanding its regulatory roles in metabolic pathways and implications in diseases such as cancer (Peng et al., 2011).

properties

IUPAC Name

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10(17)8-16-14(18)11-2-3-13(15-9-11)20-12-4-6-19-7-5-12/h2-3,9-10,12,17H,4-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKBHAPUWRYEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=C(C=C1)OC2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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